molecular formula C8H10N2O2 B14841505 3-(Aminomethyl)-4-hydroxybenzamide

3-(Aminomethyl)-4-hydroxybenzamide

Cat. No.: B14841505
M. Wt: 166.18 g/mol
InChI Key: YCDLQWMUFCMTHB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-hydroxybenzamide is a benzamide derivative characterized by a hydroxy group at the para position (C4) and an aminomethyl substituent at the meta position (C3) on the benzene ring.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-(aminomethyl)-4-hydroxybenzamide

InChI

InChI=1S/C8H10N2O2/c9-4-6-3-5(8(10)12)1-2-7(6)11/h1-3,11H,4,9H2,(H2,10,12)

InChI Key

YCDLQWMUFCMTHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-hydroxybenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the aminomethyl group. The hydroxy group can be introduced through hydroxylation reactions. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amide-forming reagent .

Industrial Production Methods

Industrial production of 3-(Aminomethyl)-4-hydroxybenzamide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize by-products and maximize efficiency. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Aminomethyl)-4-hydroxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Key References
3-(Aminomethyl)-4-hydroxybenzamide C3: -CH2NH2; C4: -OH Hydroxy, Aminomethyl ~180–286*
3-Amino-4-methoxybenzamide C3: -NH2; C4: -OCH3 Methoxy, Amino 166.18 (CAS 17481-27-5)
N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide C4: -OH; N-substituted imine Hydroxy, Fluorophenyl-imine Not provided
4-{[(3-ethoxy-4-hydroxyphenyl)methyl]amino}benzamide C4: -NH-(CH2-C6H3-OEt-OH) Ethoxy-hydroxybenzylamino 286.32

*Estimated based on structural analogs.

Key Observations:

  • Polarity and Solubility: The hydroxy group in 3-(Aminomethyl)-4-hydroxybenzamide increases polarity compared to methoxy-substituted analogs (e.g., 3-Amino-4-methoxybenzamide), likely enhancing water solubility .
  • Stability: Methoxy groups (as in ) generally confer higher oxidative stability compared to hydroxy groups, which may undergo esterification or glycosylation .

Antibacterial and Antiviral Potential

  • 3-(Aminomethyl)-4-hydroxybenzamide derivatives: highlights a related 4-hydroxybenzamide compound (N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide) with demonstrated antibacterial and antiviral properties. Computational studies (DFT, molecular docking) suggest that the hydroxy group and planar benzamide core facilitate interactions with bacterial enzymes or viral proteins .

Toxicity Profile

  • Aminomethyl Group Considerations: notes that 3-(Aminomethyl)pyridine causes severe skin and eye irritation, suggesting that the aminomethyl moiety in 3-(Aminomethyl)-4-hydroxybenzamide may require careful handling despite differences in the aromatic system .
  • Hydroxy vs. Methoxy Safety: Hydroxy-substituted benzamides (e.g., ) may exhibit higher cytotoxicity than methoxy derivatives due to reactive oxygen species (ROS) generation, though this is context-dependent .

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